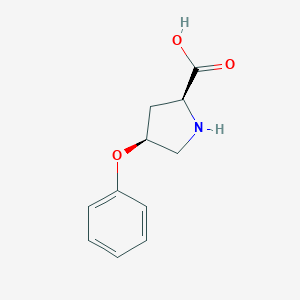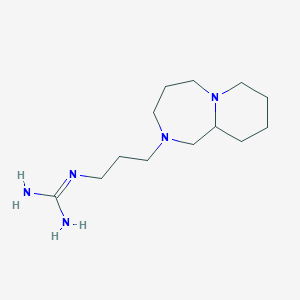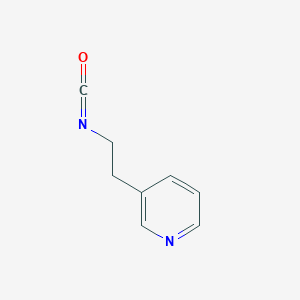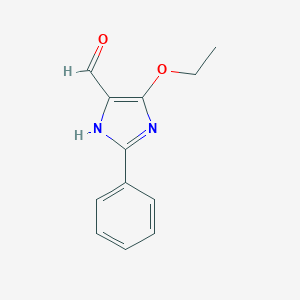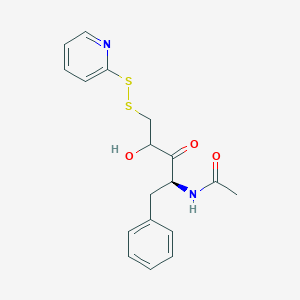
2-Aphpd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aphpd is a chemical compound belonging to the class of amphetamines. It is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-Aphpd involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The compound acts as a substrate for the transporters responsible for the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased concentration of neurotransmitters leads to enhanced synaptic transmission, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
2-Aphpd has been shown to have several biochemical and physiological effects. The compound has been shown to increase locomotor activity, induce hyperthermia, and reduce food intake in experimental animals. It has also been shown to increase heart rate, blood pressure, and respiration rate. Additionally, 2-Aphpd has been shown to enhance cognitive performance, increase attention, and improve memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Aphpd in lab experiments has several advantages and limitations. One of the advantages is that the compound has a well-defined mechanism of action, making it a useful tool to study the effects of amphetamines on the central nervous system. Additionally, the compound has a long half-life, allowing for prolonged effects in experimental animals. However, the use of 2-Aphpd in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-Aphpd. One direction is to explore the potential use of the compound in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further studies are needed to investigate the long-term effects of 2-Aphpd on the central nervous system and its potential for addiction. Finally, the development of new synthesis methods for the compound may lead to improved purity and yield, making it a more useful tool for scientific research.
Conclusion:
In conclusion, 2-Aphpd is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has a well-defined mechanism of action and has been shown to have several biochemical and physiological effects. While the use of 2-Aphpd in lab experiments is limited by its potential toxicity, further studies may lead to the development of new applications for the compound in the treatment of neurological disorders and the investigation of the long-term effects of amphetamines on the central nervous system.
Métodos De Síntesis
2-Aphpd can be synthesized using different methods, including reductive amination, condensation reaction, and reductive coupling. One of the commonly used methods involves the reaction of 2-bromo-1-phenylpentan-1-one with methylamine hydrochloride in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain 2-Aphpd.
Aplicaciones Científicas De Investigación
2-Aphpd has been studied for its potential use in scientific research. It has been used as a tool to study the effects of amphetamines on the central nervous system. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, attention, and mood. It has also been used to study the effects of amphetamines on behavior, cognition, and memory.
Propiedades
Número CAS |
120484-56-2 |
|---|---|
Nombre del producto |
2-Aphpd |
Fórmula molecular |
C18H20N2O3S2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-[(2S)-4-hydroxy-3-oxo-1-phenyl-5-(pyridin-2-yldisulfanyl)pentan-2-yl]acetamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-13(21)20-15(11-14-7-3-2-4-8-14)18(23)16(22)12-24-25-17-9-5-6-10-19-17/h2-10,15-16,22H,11-12H2,1H3,(H,20,21)/t15-,16?/m0/s1 |
Clave InChI |
QGMZNSOEMVTYRP-VYRBHSGPSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
Sinónimos |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



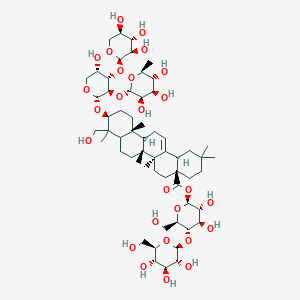

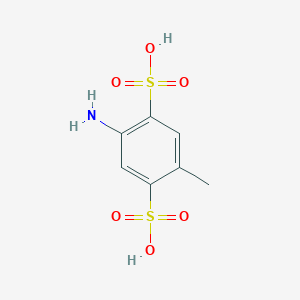
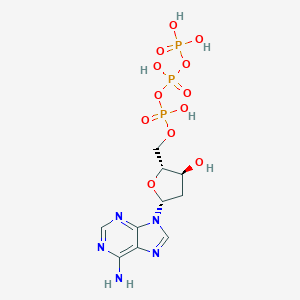
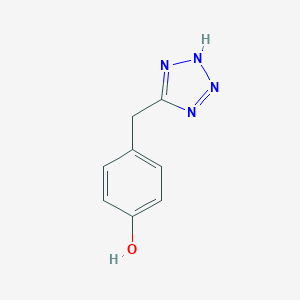

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
